

6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid structure elucidation

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Compound of Interest

Compound Name: 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid

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An In-depth Technical Guide to the Structure Elucidation of **6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic Acid**

This guide provides a comprehensive framework for the unambiguous structural determination of **6-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid**, a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. Its precise molecular architecture dictates its reactivity and biological activity, making rigorous structural verification an indispensable component of quality control and regulatory compliance. We will move beyond a simple recitation of techniques to explore the strategic application of modern analytical methods, demonstrating how a multi-faceted approach creates a self-validating system for absolute structural confirmation.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into complex connectivity, the initial step is to verify the fundamental molecular formula ($C_7H_3ClF_3NO_2$) and mass. This establishes the elemental components and the overall molecular weight, providing a crucial foundation for subsequent spectroscopic interpretation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers the first piece of structural evidence through isotopic patterns and fragmentation. For this molecule, high-resolution mass spectrometry (HRMS) is the preferred method for its ability to deliver a highly accurate mass measurement.

Expected Observations:

- Molecular Ion Peak ($[M]^+$ or $[M-H]^-$): The nominal molecular weight is 225.55 g/mol. HRMS should yield a value with much greater precision (e.g., 224.9804 for the monoisotopic mass) [\[1\]](#).
- Isotopic Pattern: The presence of a single chlorine atom is definitively confirmed by the characteristic M^+ and $M+2$ isotope peaks. Due to the natural abundance of ^{35}Cl ($\approx 75\%$) and ^{37}Cl ($\approx 25\%$), the mass spectrum will exhibit two peaks separated by 2 m/z units with a relative intensity ratio of approximately 3:1. [\[2\]](#) This is a critical diagnostic marker.
- Key Fragmentation: Electron Ionization (EI) would likely induce fragmentation, providing clues to the molecule's assembly. Common losses would include:
 - Loss of the carboxyl group (-COOH, 45 Da)
 - Loss of the trifluoromethyl group (-CF₃, 69 Da) [\[3\]](#)
 - Loss of a chlorine atom (-Cl, 35/37 Da)

Ion	m/z (for ^{35}Cl)	Significance
$[\text{C}_7\text{H}_3^{35}\text{ClF}_3\text{NO}_2]^+$	225	Molecular Ion (M^+)
$[\text{C}_7\text{H}_3^{37}\text{ClF}_3\text{NO}_2]^+$	227	Isotope Peak (M^{++2})
$[\text{C}_6\text{H}_3^{35}\text{ClF}_3\text{N}]^+$	180	Loss of -COOH
$[\text{C}_7\text{H}_3\text{F}_3\text{NO}_2]^+$	190	Loss of -Cl
$[\text{C}_6\text{H}_3^{35}\text{ClNO}_2]^+$	156	Loss of -CF ₃

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Ionization Method: Utilize Electrospray Ionization (ESI) in negative mode to deprotonate the carboxylic acid, forming the $[M-H]^-$ ion, which is often more stable and provides a clear molecular weight determination.
- Analysis: Inject the sample into an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
- Data Acquisition: Acquire the full scan mass spectrum, ensuring sufficient resolution to observe the isotopic distribution of the molecular ion peak.

Elemental Analysis

This classical technique provides an independent verification of the molecular formula by determining the mass percentages of carbon, hydrogen, and nitrogen.

Element	Theoretical %
Carbon (C)	37.28%
Hydrogen (H)	1.34%
Nitrogen (N)	6.21%

A successful elemental analysis should yield experimental values within $\pm 0.4\%$ of these theoretical calculations, confirming the elemental composition.

Functional Group Identification via Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint."

Expected IR Absorptions:

- O-H Stretch (Carboxylic Acid): A very broad and strong absorption band spanning from approximately 2500 to 3300 cm^{-1} . This broadness is due to hydrogen bonding between carboxylic acid dimers.[4]
- C=O Stretch (Carboxylic Acid): A sharp and very strong absorption typically found between 1710 and 1760 cm^{-1} . Conjugation with the pyridine ring may shift this to the lower end of the range.[4]
- C-F Stretches (Trifluoromethyl Group): Multiple strong, intense bands are expected in the 1100-1300 cm^{-1} region, which are highly characteristic of the CF_3 group.[3]
- Aromatic Ring Stretches (C=C, C=N): Medium to strong absorptions in the 1400-1600 cm^{-1} region.
- C-Cl Stretch: A weaker absorption in the fingerprint region, typically between 600-800 cm^{-1} .

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Processing: The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Unraveling Connectivity: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the detailed connectivity and chemical environment of each atom in the molecule. A combination of ^1H , ^{13}C , and ^{19}F NMR, supplemented by 2D techniques, is required for unambiguous assignment.

^1H NMR

The pyridine ring contains two protons. Their chemical shifts are significantly influenced by the anisotropic effect of the ring and the strong electron-withdrawing effects of the chloro, trifluoromethyl, and carboxylic acid substituents.

- Expected Signals: Two distinct signals in the aromatic region (typically δ 7.5-9.0 ppm).
- H-2 Proton: Expected to be the most downfield-shifted proton due to its position between the nitrogen and the carboxylic acid group. It will appear as a doublet.
- H-4 Proton: Also downfield, appearing as a doublet.
- Coupling: The two protons are meta to each other, so they will exhibit a small coupling constant (^4JHH), typically in the range of 2-3 Hz.
- Carboxylic Acid Proton: A broad singlet, often appearing far downfield (>12 ppm), which can be confirmed by its disappearance upon a D_2O shake.[4]

¹³C NMR

The ¹³C NMR spectrum reveals all seven unique carbon environments in the molecule.

- Expected Signals: Seven distinct resonances.
- Carboxyl Carbon (C=O): Found in the typical range for carboxylic acids, δ 165-185 ppm.[4]
- Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-160 ppm).
- Trifluoromethyl Carbon (-CF₃): This carbon signal is split into a quartet due to one-bond coupling with the three fluorine atoms (^1JCF). The chemical shift is typically around δ 120-130 ppm.[5]

¹⁹F NMR

¹⁹F NMR is highly specific and sensitive for the trifluoromethyl group.

- Expected Signal: A single, sharp resonance is expected since all three fluorine atoms are chemically equivalent. The chemical shift (relative to a standard like CFCl₃) provides a characteristic signature for the CF₃ group in this electronic environment.[3]

2D NMR for Definitive Assignment

While 1D spectra provide the initial data, 2D NMR experiments are essential to connect the pieces and confirm the substitution pattern.

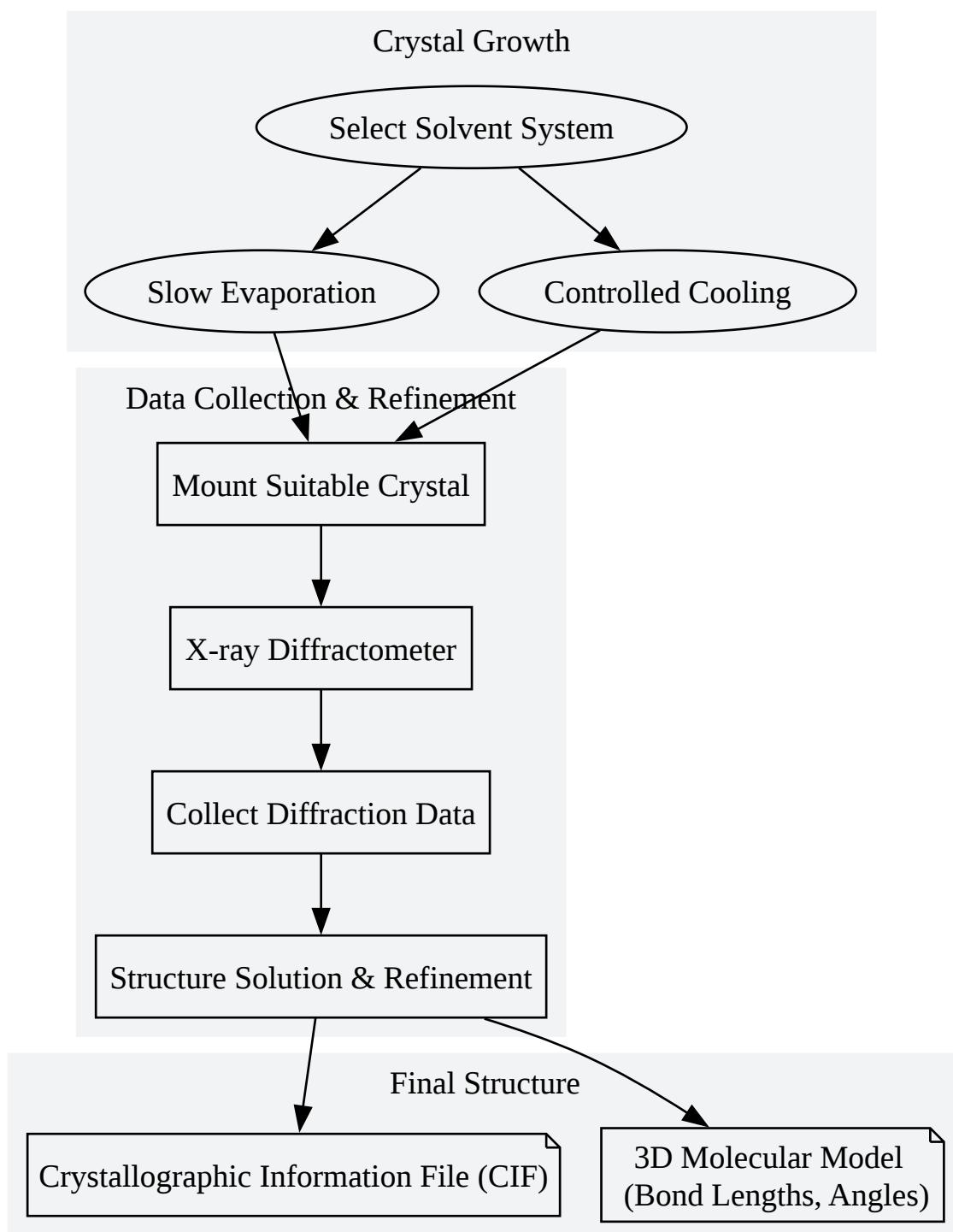
- COSY (Correlation Spectroscopy): Will show a correlation cross-peak between the two coupled protons on the pyridine ring (H-2 and H-4), confirming their spatial relationship.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This will definitively link the H-2 and H-4 signals to their corresponding C-2 and C-4 signals.
- HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the H-2 proton should show correlations to C-3 (the carboxylic acid carbon), C-4, and potentially C-6. The H-4 proton should show correlations to C-2, C-3, C-5, and C-6. These correlations provide irrefutable evidence for the placement of all substituents.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids) in a 5 mm NMR tube.
- Spectrometer Setup: Use a 400 MHz or higher field spectrometer. Tune and shim the instrument for optimal resolution.
- ¹H NMR Acquisition: Acquire a standard 1D proton spectrum.
- ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like APT or DEPT can be used to differentiate between CH and quaternary carbons.
- ¹⁹F NMR Acquisition: Acquire a standard 1D fluorine spectrum.
- 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs. Processing and analysis of the 2D contour plots will reveal the atomic connectivity.

The Gold Standard: Single-Crystal X-ray Diffraction

While the combination of MS and NMR provides a robust and conclusive structural proof, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation. It provides a 3D model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. Although obtaining a suitable crystal can be challenging, the resulting data is definitive. A search of crystallographic databases reveals that the structure of the similar isomer, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, has been determined, demonstrating the feasibility of this technique for this class of compounds.^[6]

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Integrated Strategy for Structure Elucidation

The power of this process lies not in any single technique, but in their synergistic and orthogonal application. Each step validates the others, building a robust and irrefutable case for the final structure.

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Conclusion

The structural elucidation of **6-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid** is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry and elemental analysis confirm the molecular formula. Infrared spectroscopy verifies the presence of key functional groups. A comprehensive suite of 1D and 2D NMR experiments definitively establishes the atomic connectivity and substitution pattern of the pyridine ring. Finally, single-crystal X-ray diffraction can provide absolute, three-dimensional proof. Following this integrated workflow ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required by researchers, scientists, and drug development professionals.

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